

Spectroscopic Signature of 3-(3-Pyridyl)-2-propen-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(3-Pyridyl)-2-propen-1-OL

Cat. No.: B014959

[Get Quote](#)

Foreword for the Researcher

In the landscape of drug discovery and materials science, the precise and unambiguous structural elucidation of novel or functionalized molecules is paramount. **3-(3-Pyridyl)-2-propen-1-ol**, an unsaturated alcohol containing a pyridine moiety, represents a class of compounds with significant potential in medicinal chemistry and as a synthetic intermediate. Its structural features—a primary allylic alcohol, a trans-alkene, and a pyridine ring—each contribute to a unique spectroscopic fingerprint.

This technical guide provides an in-depth analysis of the expected spectroscopic data for **3-(3-Pyridyl)-2-propen-1-ol**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of experimentally-derived spectra for this specific molecule is not readily available in the public domain, this guide leverages established principles of spectroscopy and data from closely related analogs to provide a robust, predictive framework for its characterization. This approach is designed to empower researchers to identify and analyze this molecule with a high degree of confidence.

Molecular Structure and Spectroscopic Overview

The structure of **3-(3-Pyridyl)-2-propen-1-ol**, with the IUPAC name (E)-3-(pyridin-3-yl)prop-2-en-1-ol, dictates its spectroscopic behavior. The key structural components are:

- Pyridine Ring: A heteroaromatic system that will exhibit characteristic signals in both ¹H and ¹³C NMR, as well as specific IR vibrations.

- Propenol Chain: An allylic alcohol system with distinct vinyl and methylene protons and carbons, and a characteristic hydroxyl group.
- Conjugation: The π -system extends from the pyridine ring through the double bond, influencing the chemical shifts and IR frequencies.

The following sections will deconstruct the predicted spectroscopic data for each of these features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For **3-(3-Pyridyl)-2-propen-1-ol**, both ^1H and ^{13}C NMR will provide a wealth of information.

Experimental Protocol: NMR Sample Preparation

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility.

Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-(3-Pyridyl)-2-propen-1-ol** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The choice of solvent can affect the chemical shift of the hydroxyl proton.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for optimal resolution.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is predicted to show distinct signals for the pyridine, vinyl, and methylene protons. The trans-coupling constant of the vinyl protons is a key diagnostic feature.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Rationale
H-2' (Pyridine)	~8.6	d	~2.0	Proton adjacent to nitrogen and in the ortho position.
H-6' (Pyridine)	~8.5	dd	~4.8, 1.5	Proton in the ortho position to nitrogen.
H-5' (Pyridine)	~7.7	dt	~8.0, 2.0	Proton in the meta position to nitrogen, coupled to H-4' and H-6'.
H-4' (Pyridine)	~7.3	ddd	~8.0, 4.8, 0.8	Proton in the para position to nitrogen.
H-3 (Vinyl)	~6.7	d	~16.0	Vinylic proton coupled to H-2, showing a large trans-coupling.
H-2 (Vinyl)	~6.4	dt	~16.0, 5.5	Vinylic proton coupled to H-3 (trans) and the methylene protons (H-1).
H-1 (Methylene)	~4.3	d	~5.5	Methylene protons adjacent to the hydroxyl group and coupled to H-2.

-OH (Hydroxyl) Variable (1.5-4.0) br s

-

Chemical shift is
dependent on
solvent,
concentration,
and temperature.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will complement the ^1H NMR data, showing distinct signals for each unique carbon atom.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C-2' (Pyridine)	~150	Carbon adjacent to nitrogen.
C-6' (Pyridine)	~148	Carbon adjacent to nitrogen.
C-4' (Pyridine)	~135	Carbon in the para position to nitrogen.
C-5' (Pyridine)	~123	Carbon in the meta position to nitrogen.
C-3' (Pyridine)	~132	Quaternary carbon of the pyridine ring attached to the vinyl group.
C-3 (Vinyl)	~133	Vinylic carbon attached to the pyridine ring.
C-2 (Vinyl)	~128	Vinylic carbon adjacent to the methylene group.
C-1 (Methylene)	~63	Carbon of the alcohol-bearing methylene group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

Experimental Protocol: IR Sample Preparation

Protocol (Attenuated Total Reflectance - ATR):

- Instrument Background: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of neat **3-(3-Pyridyl)-2-propen-1-ol** directly onto the ATR crystal.
- Data Acquisition: Acquire the IR spectrum, typically over the range of 4000-400 cm^{-1} .

Predicted IR Absorption Bands

The IR spectrum of **3-(3-Pyridyl)-2-propen-1-ol** is expected to be dominated by absorptions from the hydroxyl group, the carbon-carbon double bond, and the pyridine ring.

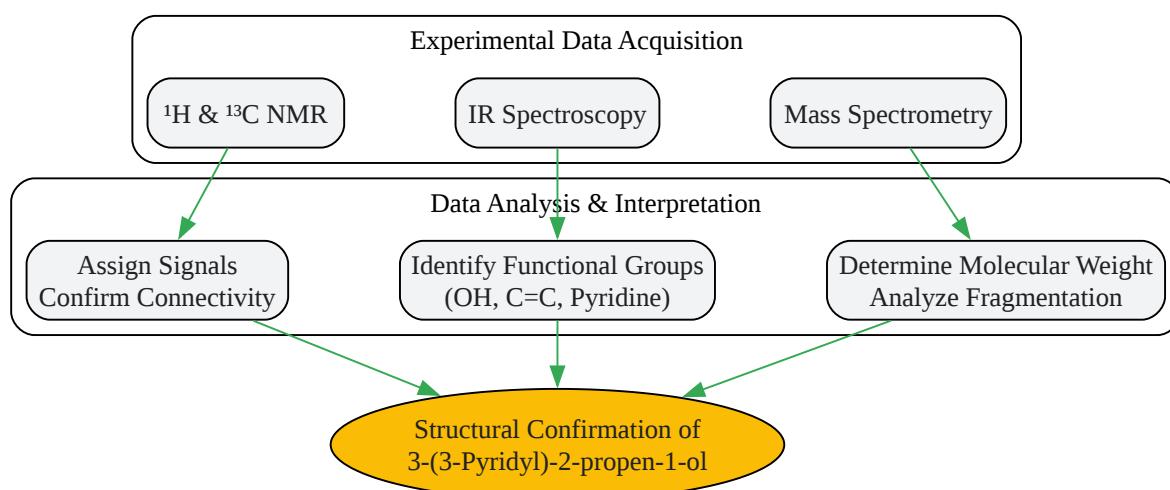
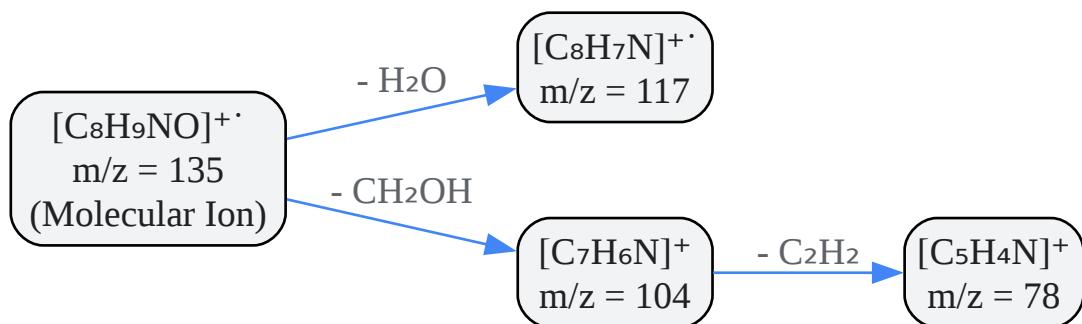
Vibrational Mode	Predicted Frequency (cm ⁻¹)	Intensity	Rationale
O-H Stretch	3400-3200	Strong, Broad	Characteristic of a hydrogen-bonded alcohol.[1][2]
C-H Stretch (Aromatic/Vinyl)	3100-3000	Medium	C-H stretching vibrations of the pyridine ring and the double bond.
C-H Stretch (Aliphatic)	3000-2850	Medium	C-H stretching of the methylene group.
C=C Stretch (Alkene)	~1650	Medium	Stretching of the trans-disubstituted double bond.
C=C/C=N Stretch (Pyridine)	1600-1450	Medium-Strong	Aromatic ring stretching vibrations.
C-O Stretch (Alcohol)	~1050	Strong	Characteristic stretching of a primary alcohol C-O bond.[1]
C-H Bend (trans-Alkene)	~965	Strong	Out-of-plane bending vibration, diagnostic for a trans-double bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

Experimental Protocol: Mass Spectrometry

Protocol (Electron Ionization - EI):



- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or gas chromatography.
- Ionization: Ionize the sample using a standard electron energy of 70 eV.
- Mass Analysis: Separate and detect the resulting ions to generate a mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular formula of **3-(3-Pyridyl)-2-propen-1-ol** is C₈H₉NO, with a molecular weight of 135.16 g/mol .[\[3\]](#)

m/z Value	Predicted Fragment	Fragmentation Pathway
135	[M] ⁺	Molecular ion
117	[M - H ₂ O] ⁺	Dehydration, a common fragmentation for alcohols. [3] [4]
106	[M - CH ₂ OH] ⁺	α -cleavage, loss of the hydroxymethyl radical.
78	[C ₅ H ₄ N] ⁺	Fragmentation of the side chain, leaving the pyridyl cation.

Predicted Fragmentation Pathway:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Propen-1-ol [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]

- 4. preprints.org [preprints.org]
- To cite this document: BenchChem. [Spectroscopic Signature of 3-(3-Pyridyl)-2-propen-1-ol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b014959#spectroscopic-data-nmr-ir-ms-of-3-3-pyridyl-2-propen-1-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com